molecular formula C9H12ClNO B11925140 2-Butoxy-4-chloropyridine CAS No. 1346809-04-8

2-Butoxy-4-chloropyridine

Cat. No.: B11925140
CAS No.: 1346809-04-8
M. Wt: 185.65 g/mol
InChI Key: PUAOVKKMAWXANC-UHFFFAOYSA-N
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Description

2-Butoxy-4-chloropyridine is an organic compound with the molecular formula C9H12ClNO. It is a derivative of pyridine, where the pyridine ring is substituted with a butoxy group at the second position and a chlorine atom at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxy-4-chloropyridine typically involves the reaction of 2-chloropyridine with butanol under specific conditions. One common method is to use a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Butoxy-4-chloropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Butoxy-4-chloropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butoxy-4-chloropyridine involves its interaction with specific molecular targets. The butoxy group can enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. The chlorine atom can participate in hydrogen bonding and other interactions with target proteins or enzymes, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 2-Butoxy-4-chloropyridine is unique due to the specific positioning of the butoxy and chlorine groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .

Properties

CAS No.

1346809-04-8

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

2-butoxy-4-chloropyridine

InChI

InChI=1S/C9H12ClNO/c1-2-3-6-12-9-7-8(10)4-5-11-9/h4-5,7H,2-3,6H2,1H3

InChI Key

PUAOVKKMAWXANC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC=CC(=C1)Cl

Origin of Product

United States

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